3-Methylbenzo[D]isothiazol-6-amine
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Overview
Description
3-Methylbenzo[D]isothiazol-6-amine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of benzoisothiazole, characterized by the presence of a methyl group at the third position and an amine group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[D]isothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with methylating agents to introduce the methyl group at the desired position. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzo[D]isothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylbenzo[D]isothiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methylbenzo[D]isothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[D]isothiazol-3-amine: Lacks the methyl group at the third position.
6-Methylbenzo[D]isothiazol-3-amine: Has the methyl group at a different position on the benzene ring.
Uniqueness
3-Methylbenzo[D]isothiazol-6-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to different properties and applications compared to its analogs .
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methyl-1,2-benzothiazol-6-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3 |
InChI Key |
KEHVXLOEOJXRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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